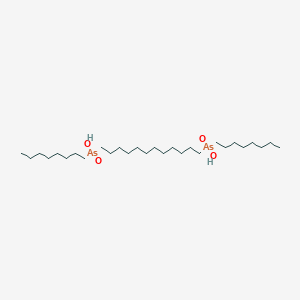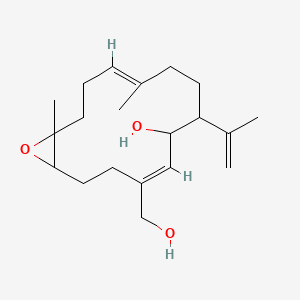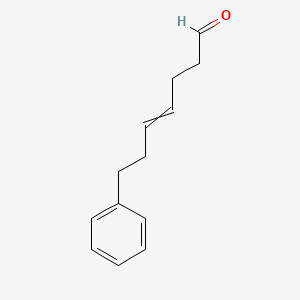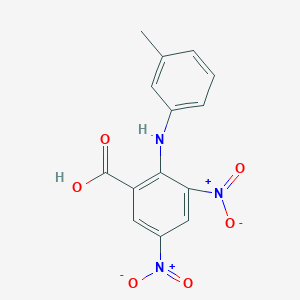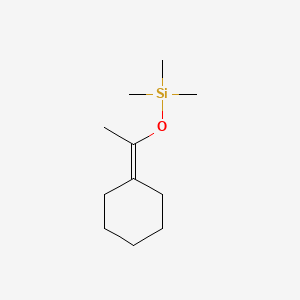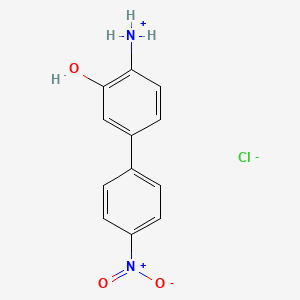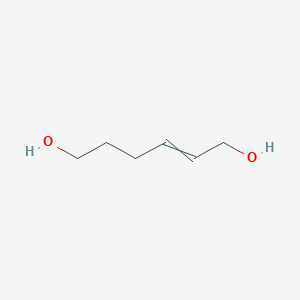
Hex-2-ene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-ene-1,6-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl (OH) groups, and it features a double bond between the second and third carbon atoms in its six-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-ene-1,6-diol can be synthesized through the hydroxylation of hex-2-ene. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3) to yield the diol . Another method involves the epoxidation of hex-2-ene using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), followed by hydrolysis to form the diol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hex-2-yne-1,6-diol, which can be obtained by reacting diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst .
Chemical Reactions Analysis
Types of Reactions: Hex-2-ene-1,6-diol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield hexane-1,6-diol using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hex-2-ene-1,6-dichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Hexane-2,6-dione
Reduction: Hexane-1,6-diol
Substitution: Hex-2-ene-1,6-dichloride
Scientific Research Applications
Hex-2-ene-1,6-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of hex-2-ene-1,6-diol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Hex-2-ene-1,6-diol can be compared with other similar compounds, such as:
Hexane-1,6-diol: Unlike this compound, hexane-1,6-diol lacks a double bond and is fully saturated.
Hex-2-yne-1,6-diol: This compound contains a triple bond between the second and third carbon atoms, making it more reactive in certain chemical reactions.
Hex-3-ene-1,6-diol: The double bond in this compound is located between the third and fourth carbon atoms, resulting in different chemical properties and reactivity.
Properties
CAS No. |
63974-05-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
hex-2-ene-1,6-diol |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1,3,7-8H,2,4-6H2 |
InChI Key |
RDYAMHIAJLBLIF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

